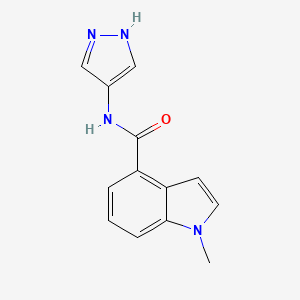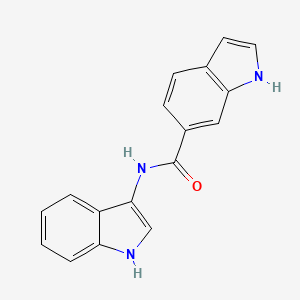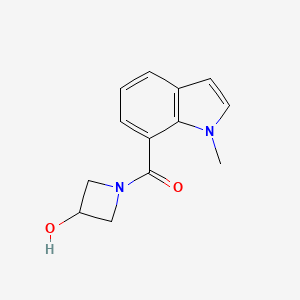
1-(3-Hydroxy-2,2-dimethylpyrrolidin-1-yl)-3-pyridin-3-ylpropan-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(3-Hydroxy-2,2-dimethylpyrrolidin-1-yl)-3-pyridin-3-ylpropan-1-one, also known as HDMP-28, is a synthetic compound that belongs to the class of pyrrolidinophenone derivatives. HDMP-28 is a psychoactive substance that has been used for scientific research purposes due to its effects on the central nervous system.
Mécanisme D'action
The mechanism of action of 1-(3-Hydroxy-2,2-dimethylpyrrolidin-1-yl)-3-pyridin-3-ylpropan-1-one involves its ability to inhibit the reuptake of dopamine and norepinephrine into presynaptic neurons. This leads to an increase in the levels of these neurotransmitters in the synaptic cleft, resulting in enhanced neurotransmission. 1-(3-Hydroxy-2,2-dimethylpyrrolidin-1-yl)-3-pyridin-3-ylpropan-1-one also acts as a monoamine releasing agent, which further enhances its psychoactive effects.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 1-(3-Hydroxy-2,2-dimethylpyrrolidin-1-yl)-3-pyridin-3-ylpropan-1-one include increased dopamine and norepinephrine levels in the brain, resulting in enhanced cognitive function, increased alertness, and euphoria. 1-(3-Hydroxy-2,2-dimethylpyrrolidin-1-yl)-3-pyridin-3-ylpropan-1-one has also been found to increase heart rate and blood pressure, which can be potentially dangerous in high doses.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using 1-(3-Hydroxy-2,2-dimethylpyrrolidin-1-yl)-3-pyridin-3-ylpropan-1-one in lab experiments include its ability to enhance cognitive function, which can be useful in studying various neurological disorders. 1-(3-Hydroxy-2,2-dimethylpyrrolidin-1-yl)-3-pyridin-3-ylpropan-1-one is also relatively easy to synthesize, making it readily available for scientific research purposes. However, the limitations of using 1-(3-Hydroxy-2,2-dimethylpyrrolidin-1-yl)-3-pyridin-3-ylpropan-1-one in lab experiments include its potential for abuse and its potential to cause harm if not used properly.
Orientations Futures
There are many future directions for research on 1-(3-Hydroxy-2,2-dimethylpyrrolidin-1-yl)-3-pyridin-3-ylpropan-1-one. Some potential areas of study include its effects on various neurological disorders, such as Parkinson's disease and ADHD. 1-(3-Hydroxy-2,2-dimethylpyrrolidin-1-yl)-3-pyridin-3-ylpropan-1-one could also be studied in combination with other psychoactive substances to determine its potential for therapeutic use. Additionally, further research could be conducted to determine the long-term effects of 1-(3-Hydroxy-2,2-dimethylpyrrolidin-1-yl)-3-pyridin-3-ylpropan-1-one on the brain and body.
Conclusion:
In conclusion, 1-(3-Hydroxy-2,2-dimethylpyrrolidin-1-yl)-3-pyridin-3-ylpropan-1-one is a synthetic compound that has been used in scientific research to study its effects on the central nervous system. Its ability to enhance cognitive function and increase dopamine and norepinephrine levels in the brain make it a useful tool for studying various neurological disorders. However, its potential for abuse and potential to cause harm if not used properly highlight the need for caution when working with 1-(3-Hydroxy-2,2-dimethylpyrrolidin-1-yl)-3-pyridin-3-ylpropan-1-one. Further research is needed to fully understand the potential therapeutic benefits and long-term effects of 1-(3-Hydroxy-2,2-dimethylpyrrolidin-1-yl)-3-pyridin-3-ylpropan-1-one.
Méthodes De Synthèse
The synthesis of 1-(3-Hydroxy-2,2-dimethylpyrrolidin-1-yl)-3-pyridin-3-ylpropan-1-one involves the reaction of 3-(pyridin-3-yl)propan-1-ol with 2,2-dimethylpyrrolidine-1-carboxylic acid and thionyl chloride. The resulting product is purified through recrystallization to obtain 1-(3-Hydroxy-2,2-dimethylpyrrolidin-1-yl)-3-pyridin-3-ylpropan-1-one in its pure form. The synthesis of 1-(3-Hydroxy-2,2-dimethylpyrrolidin-1-yl)-3-pyridin-3-ylpropan-1-one is a relatively simple process and can be carried out in a laboratory setting.
Applications De Recherche Scientifique
1-(3-Hydroxy-2,2-dimethylpyrrolidin-1-yl)-3-pyridin-3-ylpropan-1-one has been used in scientific research to study its effects on the central nervous system. It has been found to act as a dopamine reuptake inhibitor, meaning it prevents the reuptake of dopamine into presynaptic neurons. This leads to an increase in dopamine levels in the synaptic cleft, resulting in enhanced dopamine neurotransmission. 1-(3-Hydroxy-2,2-dimethylpyrrolidin-1-yl)-3-pyridin-3-ylpropan-1-one has also been found to act as a norepinephrine reuptake inhibitor, which further enhances its psychoactive effects.
Propriétés
IUPAC Name |
1-(3-hydroxy-2,2-dimethylpyrrolidin-1-yl)-3-pyridin-3-ylpropan-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N2O2/c1-14(2)12(17)7-9-16(14)13(18)6-5-11-4-3-8-15-10-11/h3-4,8,10,12,17H,5-7,9H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NUAVSTSAJVFVFH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C(CCN1C(=O)CCC2=CN=CC=C2)O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3-Hydroxy-2,2-dimethylpyrrolidin-1-yl)-3-pyridin-3-ylpropan-1-one | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(E)-3-(4-fluorophenyl)-1-[3-(methylaminomethyl)piperidin-1-yl]prop-2-en-1-one](/img/structure/B6641920.png)
![(E)-N-[4-(2-hydroxyethyl)phenyl]-3-(4-hydroxyphenyl)prop-2-enamide](/img/structure/B6641928.png)
![5-bromo-1-[(E)-but-2-enyl]-7-methylindole-2,3-dione](/img/structure/B6641931.png)


![cis-Benzyl 6-oxa-3-azabicyclo[3.1.0]hexane-3-carboxylate](/img/structure/B6641979.png)
![N-[2-(3,5-dimethyl-1,2-oxazol-4-yl)ethyl]-2,4-dimethylfuran-3-carboxamide](/img/structure/B6641985.png)



![1-[4-(1-Hydroxyethyl)piperidin-1-yl]-3-pyridin-4-ylpropan-1-one](/img/structure/B6642016.png)


